1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps, beginning with the formation of the core pyrazole ring. This step might be achieved through the condensation of hydrazine derivatives with 4-methoxyphenyl aldehydes or ketones. The subsequent steps involve the functionalization of the pyrazole ring and attachment of the piperidine and carboxamide groups via nucleophilic substitution reactions and amidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up through optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, such as:
Oxidation: Where the hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, where specific groups are reduced to their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and carboxamide groups.
Common Reagents and Conditions
Typical reagents and conditions for these reactions might include oxidizing agents like KMnO₄ or K₂Cr₂O₇, reducing agents such as LiAlH₄ or NaBH₄, and nucleophiles like amines or halides.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while nucleophilic substitution at the methoxy group might lead to different substituted derivatives.
Scientific Research Applications
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups within the compound enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:
1-(2-(4-hydroxyphenyl)-4-(4-methoxyphenyl)piperazine)
1-(2-(4-methoxyphenyl)-4-phenylpiperidine)
1-(3-(4-methoxyphenyl)-2-hydroxypropyl)-4-piperidone
This compound, with its distinct chemical structure and functional diversity, continues to be a subject of interest in various scientific and industrial fields, contributing to the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-18-4-2-16(3-5-18)21-15-26-27-23(21)20-7-6-19(14-22(20)29)32-13-12-28-10-8-17(9-11-28)24(25)30/h2-7,14-15,17,29H,8-13H2,1H3,(H2,25,30)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQZUISUBVRKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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